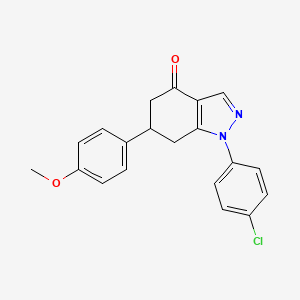
Urea, N-(4,5-dihydro-5-methyl-2-thiazolyl)-N-(3-methyl-2-pyridinyl)-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-N-(3-METHYL-2-PYRIDYL)-N’-PHENYLUREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-N-(3-METHYL-2-PYRIDYL)-N’-PHENYLUREA typically involves the reaction of 5-methyl-4,5-dihydro-1,3-thiazole-2-amine with 3-methyl-2-pyridinecarboxylic acid chloride and phenyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-N-(3-METHYL-2-PYRIDYL)-N’-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where urea derivatives have shown efficacy.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-N-(3-METHYL-2-PYRIDYL)-N’-PHENYLUREA would depend on its specific application. In medicinal chemistry, it might act by inhibiting a particular enzyme or receptor, thereby modulating a biological pathway. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHYL-5-THIAZOLYL)-N’-PHENYLUREA: Similar structure but with different substituents on the thiazole ring.
N-(3-METHYL-2-PYRIDYL)-N’-PHENYLUREA: Lacks the thiazole ring, which might affect its biological activity.
N-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-N’-PHENYLUREA: Lacks the pyridyl group, which might influence its chemical reactivity.
Uniqueness
N-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-N-(3-METHYL-2-PYRIDYL)-N’-PHENYLUREA is unique due to the presence of both the thiazole and pyridyl groups, which can confer distinct chemical and biological properties. These structural features might enhance its binding affinity to specific targets or its stability under certain conditions.
Properties
Molecular Formula |
C17H18N4OS |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(3-methylpyridin-2-yl)-3-phenylurea |
InChI |
InChI=1S/C17H18N4OS/c1-12-7-6-10-18-15(12)21(17-19-11-13(2)23-17)16(22)20-14-8-4-3-5-9-14/h3-10,13H,11H2,1-2H3,(H,20,22) |
InChI Key |
BVHMYBODFVREIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(C2=C(C=CC=N2)C)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11058397.png)
![3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058404.png)
![6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058412.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11058433.png)

![Ethyl 4-[({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}carbamothioyl)amino]benzoate](/img/structure/B11058443.png)
![6-(4-acetylphenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11058455.png)
![4-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}morpholine](/img/structure/B11058459.png)
![2-chloro-5-[3-(2,4-dihydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11058461.png)

![5-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11058469.png)
![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide](/img/structure/B11058471.png)

